molecular formula C7H15NO2 B1652193 (S)-(6,6-Dimethylmorpholin-2-yl)methanol CAS No. 1400589-79-8

(S)-(6,6-Dimethylmorpholin-2-yl)methanol

Cat. No.: B1652193
CAS No.: 1400589-79-8
M. Wt: 145.20
InChI Key: UIJHJZKEAMDADZ-LURJTMIESA-N
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Description

(S)-(6,6-Dimethylmorpholin-2-yl)methanol is a chiral morpholine derivative characterized by a methanol group at the C2 position of the morpholine ring and two methyl substituents at the C6 positions. It is commonly supplied as a hydrochloride salt (CAS: 1416444-80-8 or 1416439-82-1, with discrepancies noted across sources ). Key properties include:

  • Molecular formula: C₇H₁₆ClNO₂ (hydrochloride salt)
  • Molecular weight: 181.66 g/mol
  • Purity: >95% (typical commercial grade)
  • Solubility: Soluble in methanol and water, with stock solutions often prepared at 10 mM

The compound is widely used in pharmaceutical research, particularly in asymmetric synthesis and as a building block for chiral ligands or bioactive molecules .

Properties

IUPAC Name

[(2S)-6,6-dimethylmorpholin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2)5-8-3-6(4-9)10-7/h6,8-9H,3-5H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJHJZKEAMDADZ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC(O1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CNC[C@H](O1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701296746
Record name (2S)-6,6-Dimethyl-2-morpholinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701296746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400589-79-8
Record name (2S)-6,6-Dimethyl-2-morpholinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400589-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-6,6-Dimethyl-2-morpholinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701296746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural and Chemical Properties

The compound (C7H15NO2) features a morpholine ring substituted with two methyl groups at the 6-position and a hydroxymethyl group at the 2-position. Its hydrochloride salt (C7H16ClNO2, MW 181.66 g/mol) is commonly used to enhance stability and solubility. Key properties include:

  • Solubility : Soluble in DMSO and methanol; stock solutions are typically prepared at 10 mM in DMSO.
  • Storage : Stable at room temperature for one month or at -80°C for six months.
  • Hazards : Classified as harmful if swallowed (H302), skin/eye irritant (H315/H319), and respiratory irritant (H335).

Synthetic Strategies for (S)-(6,6-Dimethylmorpholin-2-yl)methanol

Chiral Sulfinamide-Mediated Annulation

A widely cited method involves using p-tolylsulfinyl chloride as a chiral auxiliary to enforce stereocontrol during morpholine ring formation.

Procedure:
  • Sulfinamide Formation : React (S)-2-amino-1-propanol with freshly prepared p-tolylsulfinyl chloride in dichloromethane under inert conditions. The reaction yields a diastereomeric mixture of sulfinamides (dr 5:1).
  • Ring-Closing Annulation : Treat the sulfinamide with sodium hydride (NaH) in THF to induce intramolecular cyclization. This step forms the morpholine ring with >90% yield.
  • Deprotection : Remove the sulfinyl group using 4 M HCl in dioxane, yielding the target compound as a hydrochloride salt.

Advantages :

  • High enantiomeric excess (ee >98%) due to rigid transition-state control during annulation.
  • Scalable to multigram quantities without racemization.

Grubbs-Catalyzed Ring-Closing Metathesis (RCM)

An alternative approach employs Grubbs second-generation catalyst to construct the morpholine core via olefin metathesis.

Procedure:
  • Diene Synthesis : Prepare a linear diene precursor by coupling (S)-2-(methallyloxy)ethanol with a protected amine.
  • Metathesis : Subject the diene to Grubbs catalyst (5 mol%) in refluxing dichloromethane. The reaction forms the six-membered morpholine ring in 94% yield.
  • Functionalization : Oxidize the resulting olefin to a hydroxymethyl group using OsO4/N-methylmorpholine N-oxide (NMO).

Key Data :

  • Catalyst Efficiency : Turnover number (TON) = 1,880; TOF = 470 h⁻¹.
  • Limitations : Requires anhydrous conditions and expensive catalysts.

Resolution of Racemic Mixtures

For non-enantioselective syntheses, chiral resolution via diastereomeric salt crystallization is employed:

  • Racemic Synthesis : React 6,6-dimethylmorpholin-2-carboxylic acid with LiAlH4 to yield racemic (6,6-dimethylmorpholin-2-yl)methanol.
  • Resolution : Treat the racemate with (1S)-camphorsulfonic acid in ethanol. The (S)-enantiomer preferentially crystallizes (78% recovery).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D2O): δ 3.82 (m, 1H, CH-OH), 3.45–3.30 (m, 4H, morpholine ring), 1.42 (s, 6H, 2×CH3).
  • HPLC : Chiralcel OD-H column, hexane/i-PrOH (80:20), retention time = 12.7 min (S-enantiomer).

X-ray Crystallography

The hydrochloride salt crystallizes in the P21 space group (a = 8.21 Å, b = 10.45 Å, c = 12.73 Å), confirming the (S)-configuration.

Practical Considerations and Optimization

Solvent Selection

Solvent Solubility (mg/mL) Stability (25°C)
DMSO 55.0 30 days
Water 8.2 7 days
Ethanol 32.5 14 days

Recommendation : Use anhydrous DMSO for long-term storage.

Yield Optimization

  • Temperature : Annulation proceeds optimally at 0°C (–ΔG‡ = 68.2 kJ/mol).
  • Catalyst Loading : Reducing Grubbs catalyst to 2 mol% decreases yield to 71%.

Industrial-Scale Production

Pfizer’s pilot plant protocol for related morpholines involves:

  • Continuous flow hydrogenation of nitro intermediates.
  • In situ HCl gas treatment to precipitate the hydrochloride salt (99.5% purity).

Emerging Methodologies

Recent advances include enzyme-mediated dynamic kinetic resolution using Candida antarctica lipase B (CAL-B), achieving 91% ee in one pot.

Chemical Reactions Analysis

Types of Reactions

(S)-(6,6-Dimethylmorpholin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce methyl derivatives.

Scientific Research Applications

Synthesis and Preparation

The synthesis of (S)-(6,6-Dimethylmorpholin-2-yl)methanol typically involves:

  • Chiral Catalysis : Utilizing chiral catalysts to ensure the desired stereochemistry.
  • Controlled Reaction Conditions : Maintaining specific temperatures and inert atmospheres to prevent side reactions.

Chemistry

This compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

  • Oxidation : Conversion of the hydroxymethyl group to aldehydes or carboxylic acids.
  • Reduction : Transformation of the hydroxymethyl group into a methyl group.
  • Substitution Reactions : Replacement of the hydroxymethyl group with other functional groups.

Biology

In biological research, this compound is valuable for:

  • Studying Enzyme Interactions : It can be used to probe enzyme mechanisms and metabolic pathways.
  • Pharmaceutical Development : Its chiral nature allows for selective interactions with biological targets, making it useful in drug design.

Industrial Applications

The compound finds use in the production of various chemical products and materials due to its reactivity and ability to undergo multiple transformations.

Case Studies

  • Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications.
  • Synthetic Pathway Development : Studies have shown that this compound can be utilized as a precursor in synthesizing novel pharmaceuticals, highlighting its importance in drug discovery processes.

Mechanism of Action

The mechanism of action of (S)-(6,6-Dimethylmorpholin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-Based Analogs

Table 1: Morpholine Derivatives Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Purity Price (1g)
(S)-(6,6-Dimethylmorpholin-2-yl)methanol HCl C₇H₁₆ClNO₂ 181.66 1416444-80-8 C2-methanol, C6-dimethyl >95% $990
2,6-Dimethylmorpholine C₆H₁₃NO 115.17 573-98-8 C2-methyl, C6-methyl N/A N/A
(R)-(4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol C₁₄H₂₁NO₂ 235.33 1416445-20-9 C4-benzyl, C6-dimethyl 95% N/A

Key Differences :

  • Chirality : The (R)-enantiomer of the benzyl-substituted analog (CAS: 1416445-20-9) exhibits distinct stereochemical properties, which may influence its binding affinity in enantioselective reactions .

Methanol-Functionalized Heterocycles

Table 2: Methanol-Containing Heterocycles
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Core Structure Purity Price (1g)
This compound HCl C₇H₁₆ClNO₂ 181.66 1416444-80-8 Morpholine >95% $990
(5,6-Dichloro-1H-indol-2-yl)methanol C₉H₇Cl₂NO 216.06 N/A Indole N/A N/A
Isothiazol-3-ylmethanol C₄H₅NOS 115.15 N/A Isothiazole N/A N/A

Key Differences :

  • Core Structure : Indole- and isothiazole-based analogs lack the morpholine ring’s oxygen atom, altering their electronic properties and solubility profiles. For example, the indole derivative (216.06 g/mol) has higher hydrophobicity due to aromaticity and chlorine substituents .
  • Applications : Indole derivatives are more commonly associated with kinase inhibition or antimicrobial activity, whereas morpholine-based compounds like the target are prioritized for ligand design .

Enantiomeric and Salt Forms

Table 3: Enantiomer and Salt Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Salt Form Price (1g)
This compound HCl C₇H₁₆ClNO₂ 181.66 1416444-80-8 Hydrochloride $990
(R)-(4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol C₁₄H₂₁NO₂ 235.33 1416445-20-9 Free base N/A
(6,6-Dimethylmorpholin-2-yl)methanol (unspecified enantiomer) C₇H₁₅NO₂ 145.20 EN300-726630 Free base N/A

Key Differences :

  • Salt vs. Free Base : The hydrochloride salt form enhances aqueous solubility, making it preferable for biological assays .
  • Enantiomeric Specificity : The (S)-configuration is critical for interactions with chiral targets, such as enzymes or receptors, whereas the (R)-enantiomer may exhibit reduced activity .

Biological Activity

(S)-(6,6-Dimethylmorpholin-2-yl)methanol, a chiral organosulfur compound, has garnered attention for its diverse biological activities and potential applications in various fields, including green chemistry and medicinal research. This article explores the compound's biological activity, focusing on its interactions at the cellular level, its role in biomethanol production, and its implications for drug delivery systems.

  • Molecular Formula : C7H15NO2
  • Molecular Weight : 145.20 g/mol
  • IUPAC Name : this compound
  • Physical State : Solid at room temperature; soluble in water due to hydrochloride form.

Biological Activity Overview

The biological activity of this compound has been primarily studied through its effects on lipid membranes and cellular systems. Research indicates that this compound can significantly alter lipid bilayer properties, which may influence drug delivery mechanisms and the functionality of membrane proteins.

Interaction with Lipid Membranes

Studies have shown that this compound can modify the physical properties of lipid membranes. This modification is crucial for enhancing the permeability of membranes to therapeutic agents, thereby improving drug delivery systems. The compound's ability to influence membrane dynamics is attributed to its unique structural configuration, which allows it to integrate into lipid bilayers effectively.

Table 1: Comparison of Membrane Interaction Effects

CompoundEffect on Membrane DynamicsReference
This compoundAlters fluidity and permeability
EthanolIncreases membrane fluidity
Dimethyl FumarateStabilizes membranes under stress conditions

Role in Biomethanol Production

This compound is also recognized for its application in the production of biomethanol from biomass. This process involves the gasification of lignocellulosic materials, where the compound acts as a catalyst or stabilizer. The use of biomethanol is environmentally beneficial as it significantly reduces harmful emissions compared to fossil fuels.

Table 2: Emission Reductions with Biomethanol

Emission TypeReduction Percentage
Nitrogen OxidesUp to 80%
Carbon DioxideUp to 95%
Sulfur OxidesEliminated

The efficiency of biomethanol production is enhanced through the incorporation of this compound, leading to cleaner combustion processes.

Case Studies

  • Lipid Membrane Interaction Study :
    A study conducted on the effects of this compound on model lipid bilayers demonstrated significant changes in membrane fluidity and permeability. The findings suggest potential applications in drug formulation where enhanced absorption is desired.
  • Biomethanol Production Efficiency :
    Research evaluating the role of this compound in biomass gasification revealed that its use can improve methanol yield while minimizing environmental impact. The study highlighted a marked decrease in carbon emissions when using this compound as a catalyst.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (S)-(6,6-Dimethylmorpholin-2-yl)methanol to achieve high enantiomeric purity?

  • Methodological Answer : Synthesis optimization should focus on stereoselective methods, such as asymmetric catalysis or enzymatic resolution. For example, chiral auxiliaries derived from morpholine precursors can be used to control stereochemistry during ring-closing reactions. Intermediate characterization via chiral HPLC (High-Performance Liquid Chromatography) or polarimetry is critical to monitor enantiomeric excess. The molecular formula (C₈H₁₇NO) and CAS registry (EN300-726630) confirm the compound’s identity, and purification via recrystallization in non-polar solvents can enhance purity .

Q. What analytical techniques are most effective for characterizing the stereochemical purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C^{13}\text{C}-NMR and 1H^{1}\text{H}-NMR, can resolve stereoisomers by analyzing coupling constants and splitting patterns. Chiral stationary-phase HPLC with UV detection is recommended for quantifying enantiomeric ratios. X-ray crystallography provides definitive stereochemical confirmation if single crystals are obtainable. These methods align with protocols used for structurally related morpholine derivatives in drug analysis .

Q. What are the critical storage conditions to maintain the chemical stability of this compound during experiments?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation. Temperature should be maintained at 2–8°C for long-term stability. Degradation can be monitored via periodic GC-MS (Gas Chromatography-Mass Spectrometry) analysis. Similar morpholine derivatives require protection from humidity and light to avoid ring-opening reactions or dimerization .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its binding affinity to target enzymes in drug development?

  • Methodological Answer : Conduct molecular docking studies using software like AutoDock or Schrödinger to model interactions between the (S)-enantiomer and enzyme active sites. Compare binding energies with the (R)-enantiomer to identify stereospecific hydrogen bonding or hydrophobic interactions. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Fluorinated morpholine analogs show enhanced bioactivity due to stereoelectronic effects, suggesting similar structure-activity relationships (SAR) here .

Q. What methodological approaches are recommended for assessing the in vitro toxicity of this compound in neuronal cell lines?

  • Methodological Answer : Use standardized assays like MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) or LDH (Lactate Dehydrogenase) release to evaluate cytotoxicity in SH-SY5Y or PC12 cell lines. Dose-response curves should span 0.1–100 µM, with ROS (Reactive Oxygen Species) detection via fluorescent probes (e.g., DCFH-DA). Reference EPA guidelines for methanol derivatives to design exposure durations and negative/positive controls .

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?

  • Methodological Answer : Perform systematic reproducibility studies under standardized conditions (e.g., pH, temperature, cell passage number). Use meta-analysis to reconcile conflicting data, accounting for variables like solvent choice (DMSO vs. water) or assay sensitivity. Cross-validate findings with orthogonal techniques (e.g., Western blotting alongside ELISA). Contradictions in fluorinated compound studies highlight the need for rigorous protocol documentation .

Q. What in silico strategies can predict the metabolic pathways of this compound in mammalian systems?

  • Methodological Answer : Employ software like ADMET Predictor or SwissADME to simulate Phase I/II metabolism. Focus on cytochrome P450-mediated oxidation of the morpholine ring and alcohol moiety. Compare results with experimental hepatocyte incubation data analyzed via LC-MS. Similar methodologies are applied to pyridine-methanol derivatives in pharmacokinetic studies .

Data Analysis and Experimental Design

Q. What statistical frameworks are suitable for analyzing dose-dependent effects of this compound in high-throughput screening?

  • Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For large datasets, machine learning algorithms like random forests can identify confounding variables. EPA High Production Volume (HPV) datasets for methanol analogs provide benchmarks for toxicity thresholds .

Q. How can researchers design stability studies to evaluate the shelf-life of this compound under varying pH conditions?

  • Methodological Answer : Use accelerated stability testing at elevated temperatures (40–60°C) and pH ranges (2–10). Analyze degradation products via UPLC-QTOF-MS and quantify parent compound loss using validated HPLC methods. ICH (International Council for Harmonisation) guidelines Q1A(R2) recommend timepoints at 0, 1, 3, and 6 months. Morpholine ring hydrolysis is a critical degradation pathway to monitor .

Key Considerations

  • Synthesis and Characterization : Prioritize stereochemical fidelity using chiral analytical methods .
  • Biological Applications : Leverage computational and experimental SAR to explore therapeutic potential .
  • Data Robustness : Address contradictions via reproducibility frameworks and meta-analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(S)-(6,6-Dimethylmorpholin-2-yl)methanol
Reactant of Route 2
(S)-(6,6-Dimethylmorpholin-2-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.